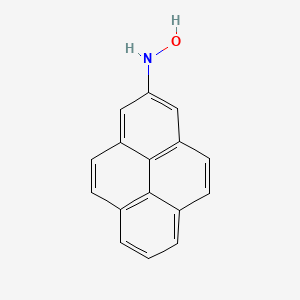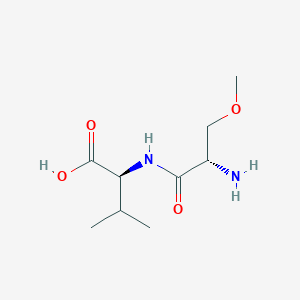
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C27H26BrP. This compound is characterized by a phosphonium ion bonded to a 3-hydroxy-3-phenylpropyl group and three phenyl groups, with bromide as the counterion. It is known for its applications in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with 3-bromo-3-phenylpropanol. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2CH(OH)Ph→Ph3PCH2CH(OH)Ph+Br−
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reaction. Purification is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, cyanides, or thiolates can replace the bromide ion under mild conditions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid can oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like phosphonium cyanides or phosphonium thiolates.
Oxidation: The major product is typically a phosphonium ketone.
Reduction: The major product is often a phosphonium alcohol.
科学研究应用
Chemistry
In organic chemistry, Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is used as a phase-transfer catalyst and as a reagent in Wittig reactions to form alkenes. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used to study the interactions of phosphonium salts with biological membranes and their potential as drug delivery agents due to their ability to cross cell membranes.
Medicine
Phosphonium salts, including this compound, are investigated for their potential use in targeting mitochondria in cancer cells, exploiting the high membrane potential of mitochondria to selectively deliver therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production.
作用机制
The mechanism by which Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphonium ion can interact with negatively charged cellular components, facilitating the transport of the compound across cell membranes. This property is particularly useful in drug delivery systems.
相似化合物的比较
Similar Compounds
Triphenylphosphonium bromide: Lacks the 3-hydroxy-3-phenylpropyl group, making it less versatile in certain reactions.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxyl group instead of a hydroxyl group, altering its reactivity and applications.
(3-Benzyloxypropyl)triphenylphosphonium bromide: Features a benzyloxy group, which provides different chemical properties and uses.
Uniqueness
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is unique due to its specific functional groups, which confer distinct reactivity and make it suitable for specialized applications in organic synthesis and biological research. Its ability to participate in a variety of chemical reactions and its potential in drug delivery systems highlight its versatility and importance in scientific research.
属性
CAS 编号 |
137003-82-8 |
|---|---|
分子式 |
C27H26BrOP |
分子量 |
477.4 g/mol |
IUPAC 名称 |
(3-hydroxy-3-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H26OP.BrH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-28H,21-22H2;1H/q+1;/p-1 |
InChI 键 |
BODQXHWNFLAMLA-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

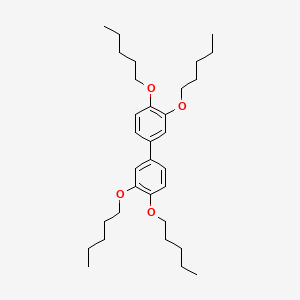
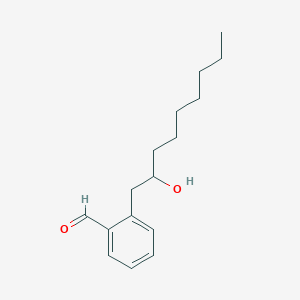
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
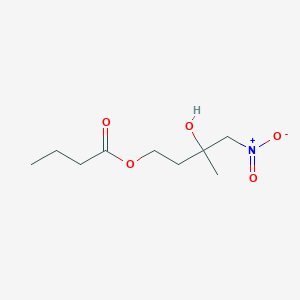
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

